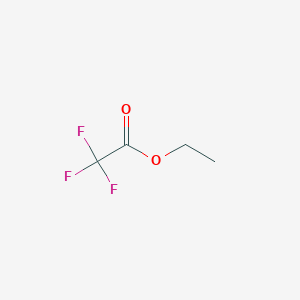

Ethyl trifluoroacetate

描述

属性

IUPAC Name |

ethyl 2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F3O2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSCVKRWJPWALQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041959 | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear colorless liquid; [Sigma-Aldrich MSDS] | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

196.0 [mmHg] | |

| Record name | Ethyl trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14212 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

383-63-1 | |

| Record name | Ethyl trifluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000383631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=220215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.229 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL TRIFLUOROACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A6TZK6X11X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Reaction Mechanism and Process Parameters

The reaction follows the classic Fischer esterification mechanism, where sulfuric acid protonates the carbonyl oxygen of TFA, enhancing electrophilicity for nucleophilic attack by ethanol. Key steps include:

-

Stage 1 : TFA reacts with a 5–10% molar excess of ethanol in the presence of sulfuric acid and a high-boiling solvent (e.g., toluene). The solvent must have a boiling point >100°C, specific gravity <1, and no azeotrope formation with the ester. Phase separation removes the sulfuric acid layer, which contains water byproduct and excess acid.

-

Stage 2 : Additional TFA and sulfuric acid are introduced to drive the equilibrium toward ester formation. A second phase separation isolates the sulfuric acid layer for potential recycling.

-

Stage 3 : Distillation of the organic phase yields this compound with >95% purity.

Optimization and Yield Data

Critical variables influencing yield include ethanol stoichiometry, reaction temperature, and solvent choice. The patent reports near-quantitative conversion under the following conditions:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Ethanol excess | 5% | Maximizes TFA conversion |

| Solvent (toluene) ratio | 1:1 (v/v) | Prevents azeotrope, aids separation |

| Reaction temperature | 70–80°C | Balances kinetics vs. decomposition |

| Sulfuric acid concentration | 98% | Enhances dehydration |

This method achieves 95–97% yield but requires careful handling of corrosive sulfuric acid and generates acidic wastewater.

Heterogeneous Catalysis Using Ion-Exchange Resins

To address environmental and safety concerns, recent patents propose replacing sulfuric acid with strong acidic cation-exchange resins (e.g., D72 resin). This method simplifies purification and enables catalyst recycling.

Process Design and Advantages

The resin acts as a solid acid catalyst, eliminating the need for liquid acid neutralization. Key steps include:

-

Reaction : TFA and 95% ethanol are heated to 40–50°C under reflux with continuous stirring. The resin’s macroporous structure facilitates proton transfer while minimizing side reactions.

-

Workup : The mixture is filtered to recover the resin, and the crude product is washed with water to remove residual ethanol. Phase separation yields this compound with >99.5% purity.

-

Ethanol recycling : Dilute ethanol from the reaction is distilled and reused, reducing raw material costs by ~30%.

Performance Metrics

Comparative studies highlight the resin’s efficiency over traditional catalysts:

| Catalyst | Temperature (°C) | Yield (%) | Catalyst Reusability |

|---|---|---|---|

| Sulfuric acid | 70–80 | 95 | Not reusable |

| D72 resin | 40–50 | 95 | >10 cycles |

This method reduces wastewater acidity and avoids corrosive reagents, making it suitable for continuous production.

Flow Synthesis and Reaction Engineering

Advances in flow chemistry have enabled the synthesis of this compound with precise control over reaction parameters. A study optimizing a two-stage flow process for a pharmaceutical intermediate demonstrated critical insights applicable to esterification.

Flow Reactor Configuration

Key Findings

-

Residence time : Yield peaks at 93% with a 4-minute mixing time (Table 1).

-

Temperature sensitivity : Elevated temperatures (>80°C) degrade the ester, reducing yield by 20–30%.

Table 1 : Flow synthesis optimization for this compound

| Parameter | Optimal Value | Yield (%) |

|---|---|---|

| Residence time | 4 minutes | 93 |

| Temperature | 50°C | 93 |

| NaOEt stoichiometry | 3.5 equiv | 93 |

Comparative Analysis of Preparation Methods

The choice of method depends on scale, cost, and sustainability goals:

化学反应分析

Functional Group Transformations

Ethyl trifluoroacetate participates in reactions involving its ester and trifluoroacetyl groups:

Trifluoroacetylation of Amines

The compound serves as a trifluoroacetylating agent for amine protection. For example:

-

Conditions : Catalyst-free, room temperature, tolerance for diverse functional groups (e.g., alcohols, ketones) .

-

Mechanism : Silane-mediated reduction of silyl esters generates reactive iminium intermediates, leading to trifluoroethylated amines .

Reductive Amination

This compound facilitates reductive amination in a three-component coupling:

-

Applications : Synthesis of β-fluoroalkylamines for pharmaceuticals (e.g., antimalarials, antivirals) .

Table 2: Reaction Scope and Efficiency

| Substrate | Product | Yield | Conditions | Source |

|---|---|---|---|---|

| Piperidine | N-Trifluoroethylpiperidine | 89% | 24h, 25°C, PhSiH | |

| Benzylamine + Benzaldehyde | N-Trifluoroethylbenzylamine | 76% | 12h, 25°C, PhSiH |

Pharmaceutical Intermediates

-

Fluorinated APIs : Used in synthesizing antiviral agents (e.g., Efavirenz analogs) .

-

Agrochemicals : Key intermediate for fluorinated pesticides .

Stability and Handling Considerations

-

Thermal Stability : Decomposes at >200°C, releasing toxic gases (CO, HF) .

-

Flammability : Flash point -7°C; requires storage in inert atmospheres .

This compound’s reactivity and versatility make it indispensable in fluoroorganic chemistry. Its applications span pharmaceuticals, agrochemicals, and materials science, supported by efficient synthesis methods and well-characterized reaction pathways.

科学研究应用

Organic Synthesis

ETFA serves as a crucial intermediate in the synthesis of fluorinated compounds. Its ability to introduce trifluoromethyl groups into organic molecules enhances their biological activity and stability.

Key Reactions:

- Trifluoroacetylation: ETFA is used to selectively introduce trifluoroacetyl groups into anilines, facilitated by catalysts such as 4-dimethylaminopyridine.

- Metathesis Reactions: It participates in reactions with alkyl aryl ketones to form trifluoromethyl ketones, which are valuable in synthetic organic chemistry.

Table 1: Key Reactions Involving Ethyl Trifluoroacetate

| Reaction Type | Description | Products Formed |

|---|---|---|

| Substitution | Trifluoroacetylation of anilines | Trifluoroacetylated anilines |

| Metathesis | Reaction with alkyl aryl ketones | Trifluoromethyl ketones |

| Electrosynthesis | Synthesis of trifluoroacetyltrimethylsilane | Trifluoroacetyltrimethylsilane |

Pharmaceutical Applications

ETFA is instrumental in the synthesis of various pharmaceutically active compounds. Its incorporation into drug molecules often leads to enhanced potency and selectivity.

Case Study:

In a study published in Chemical Research in Toxicology, ETFA was utilized to synthesize new antifungal agents, demonstrating improved efficacy compared to non-fluorinated counterparts .

Environmental Monitoring

ETFA and its derivatives, particularly trifluoroacetic acid (TFA), are studied for their environmental impact due to their formation from hydrofluorocarbon degradation. Research indicates that TFA does not exhibit significant toxicity in aquatic environments at certain concentrations .

Table 2: Environmental Toxicity Studies of TFA

| Organism | Concentration (mg/L) | Observed Effects |

|---|---|---|

| Daphnia magna | 1200 | No effects observed |

| Lemna gibba | 300 | NOEC (No Observed Effect Concentration) |

| Selenastrum capricornutum | 0.12 | NOEC |

Industrial Applications

ETFA is widely used in the production of agricultural chemicals, dyes, and liquid crystals. Its properties make it suitable for use as a solvent in various industrial processes.

Example:

The synthesis of this compound from trifluoroacetic acid and ethanol is a common industrial process that highlights its utility as a chemical intermediate .

作用机制

The mechanism of action of ethyl trifluoroacetate involves its role as a reagent in organic synthesis. It acts as a trifluoroacetylating agent, introducing the trifluoroacetyl group into target molecules. This process is facilitated by catalysts such as 4-dimethylaminopyridine, which enhances the selectivity and efficiency of the reaction . The trifluoroacetyl group is widely used as an amine protecting group in organic synthesis because it can be easily removed under mild conditions .

相似化合物的比较

Comparison with Similar Compounds

Electrochemical Performance in Lithium-Ion Batteries

ETFA has been compared with ethyl monofluoroacetate (EFA) and ethyl acetate (EA) as electrolyte solvents. While EFA (–CH₂F substituent) exhibits higher Li⁺ binding energy (DFT: -2.15 eV) than ETFA (–CF₃, -2.01 eV), EA (–CH₃) shows superior ionic conductivity (3.2 mS/cm) compared to EFA (2.8 mS/cm) and ETFA (2.5 mS/cm). This divergence highlights the trade-off between solvation strength (binding energy) and ion mobility (conductivity). EFA outperforms ETFA in cycle stability due to its ability to form a stable anion-derived solid-electrolyte interphase (SEI) .

| Compound | Substituent | Li⁺ Binding Energy (eV) | Ionic Conductivity (mS/cm) |

|---|---|---|---|

| Ethyl Acetate | –CH₃ | -1.98 | 3.2 |

| EFA | –CH₂F | -2.15 | 2.8 |

| ETFA | –CF₃ | -2.01 | 2.5 |

Solvent Polarity and Kamlet–Abboud–Taft Parameters

In solvent applications, ETFA’s Kamlet–Abboud–Taft parameter b (a measure of hydrogen-bond acceptance) is 0.19, lower than ethyl acetate (0.45) and ethyl trichloroacetate (0.25). The electronegative –CF₃ group reduces ETFA’s basicity, making it less effective at stabilizing charged intermediates compared to less fluorinated analogs .

Leaving Group Reactivity

In gas-phase nucleophilic substitution (Sₙ2) and elimination (E2) reactions, trifluoroacetate (from ETFA) exhibits intermediate leaving group ability, with reactivity order: iodide > trifluoroacetate > bromide. This contrasts with condensed-phase reactions, where bromide outperforms trifluoroacetate due to solvation effects. The gas-phase data align with reaction exothermicity trends, emphasizing ETFA’s utility in anhydrous or high-energy environments .

| Leaving Group | Gas-Phase Reactivity (Relative Rate) | Condensed-Phase Reactivity |

|---|---|---|

| Iodide | 1.00 | High |

| Trifluoroacetate | 0.75 | Low |

| Bromide | 0.50 | Moderate |

生物活性

Ethyl trifluoroacetate (ETFA) is a fluorinated organic compound that has garnered attention for its diverse biological activities and applications in synthetic chemistry. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic uses, supported by relevant data and case studies.

- Chemical Formula : CHFO

- SMILES : CCOC(=O)C(F)(F)F

- InChI Key : STSCVKRWJPWALQ-UHFFFAOYSA-N

ETFA is characterized by the presence of trifluoromethyl groups, which significantly influence its reactivity and biological interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of ETFA and its derivatives. For instance, ETFA has been investigated for its efficacy against various bacterial strains, including resistant pathogens.

Case Study: Antibacterial Properties

A study conducted on linear polyamines incorporating ETFA demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to established antibiotics:

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| ETFA | Staphylococcus aureus | 32 |

| ETFA | Pseudomonas aeruginosa | 1-2 |

| Kanamycin | Staphylococcus aureus | 32 |

| Tobramycin | Pseudomonas aeruginosa | 1-2 |

These results indicate that ETFA can serve as a potent antibacterial agent, particularly against drug-resistant strains .

The mechanism by which ETFA exerts its antimicrobial effects appears to involve the disruption of bacterial cell membranes. The presence of trifluoromethyl groups enhances membrane permeability, leading to cellular depolarization and eventual cell death. This mode of action is particularly effective against pathogens like Methicillin-resistant Staphylococcus aureus (MRSA) .

Applications in Synthesis

Beyond its biological activity, ETFA is utilized in various synthetic applications due to its reactivity. It serves as a precursor in the synthesis of trifluoromethylated compounds and has been employed in the selective trifluoroacetylation of anilines . This versatility makes it a valuable reagent in pharmaceutical chemistry.

Toxicity and Safety

While ETFA exhibits significant biological activity, its toxicity profile must be considered. Studies indicate that while it is effective against bacteria, it shows low toxicity towards mammalian cells, with an IC50 value significantly higher than the concentrations required for antibacterial activity . This selectivity suggests a favorable therapeutic window for potential applications.

常见问题

Q. What are the critical physical properties of ethyl trifluoroacetate (ETFA) relevant to experimental design?

ETFA's density, viscosity, and saturated vapor pressure exhibit temperature-dependent behavior critical for reaction setup and solvent selection. Experimental data show:

- Density : Ranges from 1.307 g/cm³ at 278.08 K to 1.194 g/cm³ at 322.50 K, modeled by a quadratic polynomial (ρ = aT² + bT + c) .

- Viscosity : Decreases exponentially with temperature (293.45–334.32 K), following an Arrhenius-type relationship .

- Vapor Pressure : Increases linearly with temperature, necessitating closed systems to prevent evaporation in heated reactions .

Methodological Note : Use calibrated pycnometers for density measurements and viscometers with temperature-controlled baths.

Q. What safety protocols are essential when handling this compound in laboratory settings?

ETFA is highly flammable (flash point: -1°C) and causes severe eye/skin irritation. Key protocols include:

- PPE : Nitrile gloves, chemical goggles, and flame-retardant lab coats .

- Ventilation : Local exhaust systems to limit vapor exposure (TLV < 1 ppm) .

- Storage : Inert gas-purged containers at 4–8°C, away from oxidizers and ignition sources .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and neutralize with sodium bicarbonate .

Q. How is this compound utilized as a reagent in organic synthesis?

ETFA serves as:

- Trifluoroacetylating Agent : For amines and alcohols in peptide synthesis (e.g., protecting groups removed under mild acidic conditions) .

- Electrophile : In Claisen condensations to synthesize β-diketones (e.g., trifluoroacetylacetone at 30°C with sodium ethoxide catalyst, 33% yield) .

- Precursor : To CF₃CO-containing compounds like trifluoromethyl ketones via nucleophilic displacement .

Advanced Research Questions

Q. How do the conformational isomers of this compound affect its spectroscopic and chemical behavior?

ETFA exists as anti-anti (Cs symmetry) and anti-gauche (C1 symmetry) conformers in a 44:56 ratio (gas phase, 293 K). Key findings:

- Energy Difference : Anti-anti is 1.10 kJ/mol more stable than anti-gauche .

- Spectroscopic Impact : Minimal differences in XPS (C 1s binding energy varies by 0.1 eV), allowing simplified spectral simulations using anti-anti geometry .

- Reactivity : Anti-gauche's bent ethyl group may enhance steric accessibility in SN2 reactions .

Methodological Note : Use gas-phase electron diffraction and MP2/DFT calculations (aug-cc-pCVTZ basis set) to resolve conformer ratios .

Q. What computational approaches are validated for simulating core-level spectra of this compound?

The CVS-QE12 Hamiltonian (DFT/MRCI framework) accurately reproduces experimental XPS with a 0.6 eV Lorentzian broadening. Key steps:

- Geometry Optimization : Anti-anti conformer at MP2/6-311+G(d,p) level.

- Ionization Cross-Sections : Calculated via Dyson orbital norms .

- Validation : Simulated spectra align with gas-phase XPS (R² > 0.95) after a 2 eV shift .

Limitation : Excited-state dynamics (e.g., solvated environments) require hybrid QM/MM models .

Q. What mechanistic insights are gained from kinetic studies of this compound hydrolysis using NMR spectroscopy?

Hydrolysis in H₂O/D₂O mixtures (monitored via ¹⁹F NMR) reveals:

- Activation Energy : 46.7 ± 1 kJ/mol (H₂O) vs. 54.9 ± 1 kJ/mol (D₂O), indicating a primary kinetic isotope effect (KIE = 1.7) .

- Mechanism : Rate-limiting nucleophilic attack by water, with deuterium substitution slowing O–H/D bond cleavage .

Experimental Design : Use a flow NMR probe for real-time monitoring at 25–60°C .

Q. How does the leaving group ability of trifluoroacetate compare in gas-phase versus condensed-phase reactions?

In gas-phase SN2/E2 reactions , trifluoroacetate outperforms bromide (reactivity: I⁻ > CF₃COO⁻ > Br⁻) due to superior stabilization of the transition state. In solution , solvation reverses this trend (I⁻ > Br⁻ > CF₃COO⁻) due to trifluoroacetate's lower basicity .

Implication : Gas-phase studies isolate intrinsic reactivity, while solution-phase accounts for solvation .

Q. What are the optimized conditions for synthesizing β-diketones using this compound?

Claisen Condensation Protocol :

- Molar Ratio : 1:1 ETFA:acetone.

- Catalyst : Sodium ethoxide (0.1 eq) in dry THF.

- Conditions : 30°C, 2 hours (yield: 33%) .

- Workup : Acidic quench (pH 2–3) followed by extraction with dichloromethane.

Scale-Up Challenge : Low yields due to competing enolate side reactions; consider kinetic control via cryogenic conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。